N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide
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Overview
Description
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a 4-chlorobenzyl group attached to a pyrazole ring, which is further connected to a 4-nitrobenzamide moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-chlorobenzyl pyrazole: The reaction begins with the condensation of 4-chlorobenzyl chloride with hydrazine hydrate to form 4-chlorobenzyl hydrazine. This intermediate is then cyclized with ethyl acetoacetate to yield 1-(4-chlorobenzyl)-1H-pyrazole.
Nitration of benzamide: Separately, 4-nitrobenzoyl chloride is prepared by the nitration of benzoyl chloride using a mixture of concentrated nitric acid and sulfuric acid.
Coupling reaction: Finally, the 1-(4-chlorobenzyl)-1H-pyrazole is coupled with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (NaOH, KOH)
Hydrolysis: Acids (HCl, H2SO4), bases (NaOH, KOH)
Major Products
Reduction: 4-amino derivative of the compound
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-nitrobenzoic acid and 1-(4-chlorobenzyl)-1H-pyrazole
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide can be compared with other similar compounds, such as:
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: This compound also contains a 4-chlorobenzyl group but differs in its overall structure and functional groups.
1-(4-chlorobenzyl)-1H-indole derivatives: These compounds share the 4-chlorobenzyl moiety but have an indole core instead of a pyrazole ring.
N’-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides: These compounds incorporate a 4-chlorobenzyl group and an indole core, similar to the pyrazole derivative.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13ClN4O3 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C17H13ClN4O3/c18-14-5-1-12(2-6-14)10-21-11-15(9-19-21)20-17(23)13-3-7-16(8-4-13)22(24)25/h1-9,11H,10H2,(H,20,23) |
InChI Key |
WSLRXBMCHRHMFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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